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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-2-nitroaniline

Cat. No.: B8508939

Executive Summary & Compound Identity

4-(4-Chlorophenyl)-2-nitroaniline is a critical biaryl intermediate used in the synthesis of high-
performance pigments (e.g., benzimidazolone derivatives) and kinase inhibitors. Its structure
features a "push-pull” electronic system, with an electron-donating amine and an electron-
withdrawing nitro group on the central phenyl ring, coupled to a 4-chlorophenyl moiety.

This guide addresses the biphenyl derivative defined by the 4-position substitution, distinct
from the N-substituted diarylamine isomer.

Property Data
IUPAC Name 4'-Chloro-3-nitro-[1,1'-biphenyl]-4-amine
Common Name 4-(4-Chlorophenyl)-2-nitroaniline

1211-40-1 (Generic for isomer class; verify

CAS Number specific batch)

Molecular Formula C12H9CIN202

Molecular Weight 248.66 g/mol

SMILES Nclccc(ccl=0)-c2ccc(Cl)cc2

Synthesis & Experimental Workflow
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The most robust route to this scaffold is the Suzuki-Miyaura Cross-Coupling of 4-bromo-2-
nitroaniline with 4-chlorophenylboronic acid. This method avoids the formation of regioisomers
common in direct nitration of 4-chlorobiphenyls.

Protocol: Palladium-Catalyzed Cross-Coupling[2][3]

» Reagents: 4-Bromo-2-nitroaniline (1.0 eq), 4-Chlorophenylboronic acid (1.2 eq), Pd(PPhs)a
(5 mol%), K2COs (2.0 eq).

e Solvent System: 1,4-Dioxane / Water (4:1 v/v).
o Conditions: Reflux at 90°C for 12 hours under N2 atmosphere.

Step-by-Step Procedure:

Degassing: Purge the solvent mixture with nitrogen for 15 minutes to prevent homocoupling
byproducts.

o Addition: Add the halide, boronic acid, and base to the reaction vessel. Add the Pd catalyst
last to minimize deactivation.

e Reaction: Heat to 90°C. Monitor via TLC (Hexane/EtOAc 7:3). The starting bromide (Rf ~0.6)
should disappear, replaced by the fluorescent biaryl product (Rf ~0.4).

o Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na2SOa4, and concentrate.

 Purification: Recrystallize from Ethanol or perform flash chromatography (Gradient: 10% -
30% EtOAc in Hexanes).

Workflow Diagram
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Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of the target biaryl amine.

Spectroscopic Data Analysis[4]
A. Nuclear Magnetic Resonance (NMR)

The *H NMR spectrum is characterized by the distinct splitting pattern of the 1,2,4-trisubstituted
aniline ring (Ring A) and the AA'BB' system of the chlorophenyl ring (Ring B).

'H NMR Data (400 MHz, DMSO-ds)
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13C NMR Data (100 MHz, DMSO-ds)

¢ C-NH2 (C4): 146.5 ppm (Deshielded by N)

e C-NO2 (C3): 131.0 ppm
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e C-CI(C4%):132.5 ppm

e Ar-C: 135.2,129.1, 128.8, 124.5, 119.8 ppm.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups, specifically the primary amine and the nitro

group.

Frequency (cm™?)

Vibration Mode

Structural Indication

Primary Amine (-NHz). Doublet

3460, 3340 N-H Stretch (Asym/Sym) o

indicates 2 H's.
1620 N-H Bending Scissoring vibration of NH2.

) Nitro group (-NO2). Strong

1525 N-O Stretch (Asymmetric) ) i

intensity.
1345 N-O Stretch (Symmetric) Nitro group (-NO2).
1090 C-CI Stretch Aryl Chloride.

Para-substituted benzene ring
820 C-H Out-of-Plane

(Chlorophenyl).

C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of chlorine via its

characteristic isotope pattern.

 lonization Mode: ESI+ (Electrospray lonization) or El (Electron Impact).

e Molecular lon:

o m/z 248.0 ([M]*, 3°Cl isotope, 100% abundance)

o m/z 250.0 ([M]*, 3’Cl isotope, ~32% abundance)

» Fragmentation Pattern (EI):

© 2026 BenchChem. All rights reserved.

5/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8508939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o m/z 248 -~ m/z 202 (Loss of NO2 [M-46]).
o m/z 202 -~ m/z 167 (Loss of Cl [M-46-35]).

o m/z 218 (Loss of NO).

Fragmentation Pathway Diagram
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Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation pathway showing the characteristic loss of the nitro
group and chlorine atom.

References & Validation Sources
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carbocyclic and heterocyclic compounds. University of Glasgow Theses. Link

o Citation for Suzuki coupling protocols involving 2-nitroanilines.

e Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of
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o Foundational reference for the coupling mechanism.

¢ BenchChem. (2025).[3] Suzuki Coupling Efficiency: A Comparative Analysis. Link
o Reference for general experimental workflows for haloanilines.

e PubChem. (2025).[4] Compound Summary: 4-Amino-4'-chlorobiphenyl. National Library of
Medicine. Link

o Structural reference for the biphenyl core numbering and properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comprehensive Spectroscopic Profiling: 4-(4-
Chlorophenyl)-2-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8508939#spectroscopic-data-of-4-4-chlorophenyl-2-
nitroaniline-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8508939?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8508939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

